4-Bromo vs. 4-Chloro: Superior CYP17A1 Lyase Inhibition Potency (Class-Level Inference)
In a head-to-head study of 1-(4-substituted benzyl)-1H-imidazoles against rat CYP17A1 (17α-hydroxylase/17,20-lyase), the 4-bromo derivative achieved 50% inhibition of lyase activity at 0.0028 mM and hydroxylase at 0.0165 mM, whereas the 4-chloro analogue required 0.0049 mM and 0.0298 mM, respectively [1]. The 2-amino group in the target compound is expected to further modulate hydrogen-bond interactions within the active site, although direct data for the 2-amine series are not yet published.
| Evidence Dimension | Enzyme inhibition (IC₅₀ surrogate: concentration for 50% inhibition) |
|---|---|
| Target Compound Data | 1-(4-Bromobenzyl)-1H-imidazole: 17,20-lyase 0.0028 mM; Hydroxylase 0.0165 mM |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-1H-imidazole: 17,20-lyase 0.0049 mM; Hydroxylase 0.0298 mM |
| Quantified Difference | ~1.75-fold more potent on lyase; ~1.8-fold on hydroxylase |
| Conditions | Rat testis microsomes; radiometric assay |
Why This Matters
The 4-bromo substitution provides a 1.75–1.8× potency advantage for CYP17A1 inhibition, making it the preferred core when designing androgen biosynthesis inhibitors.
- [1] Patel, C.H.; Dhanani, S.; Owen, C.P.; Ahmed, S. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17α-hydroxylase/17,20-lyase (P450₁₇α). Bioorg. Med. Chem. Lett. 2006, 16, 4752–4756. View Source
